![molecular formula C23H30N2O6 B14489540 N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide CAS No. 64150-15-8](/img/structure/B14489540.png)
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide is an organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide typically involves the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with a suitable acylating agent. One common method involves the use of (±)-flurbiprofen as a reactant, which is combined with 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine in a one-step reaction . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of N1,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated amides.
Scientific Research Applications
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological effects.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide: Similar structure but with a hexanediamide backbone.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Contains a similar phenethyl group but with an acetamide backbone.
Uniqueness
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide is unique due to its specific propanediamide backbone, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64150-15-8 |
|---|---|
Molecular Formula |
C23H30N2O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide |
InChI |
InChI=1S/C23H30N2O6/c1-28-18-7-5-16(13-20(18)30-3)9-11-24-22(26)15-23(27)25-12-10-17-6-8-19(29-2)21(14-17)31-4/h5-8,13-14H,9-12,15H2,1-4H3,(H,24,26)(H,25,27) |
InChI Key |
HCBFYBPODNRZLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)

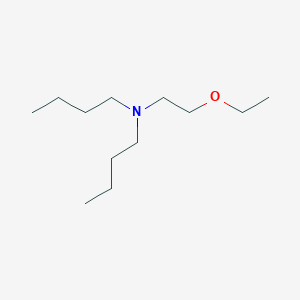
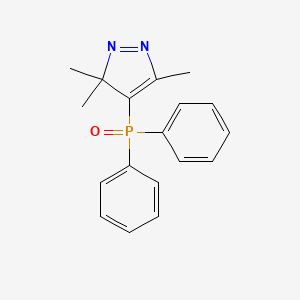
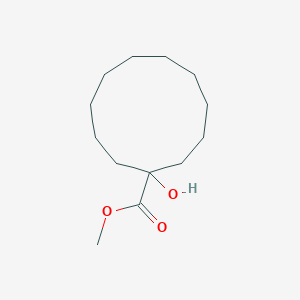
![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)

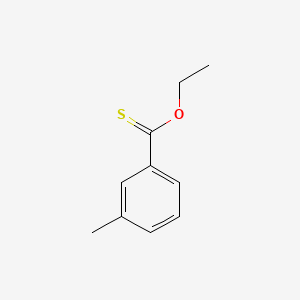
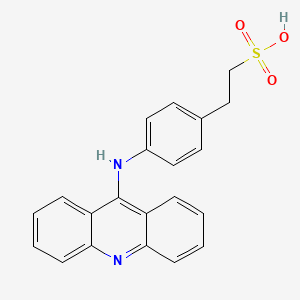
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
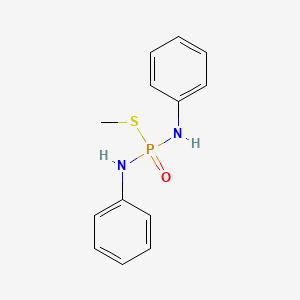
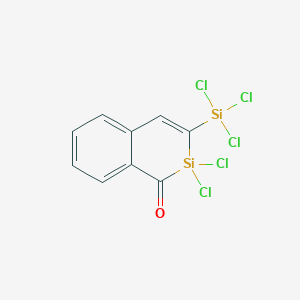
methyl}thymidine](/img/structure/B14489555.png)
